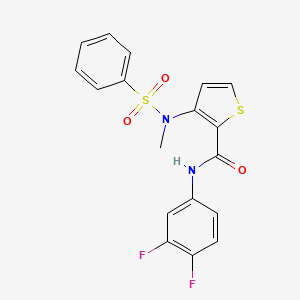

N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

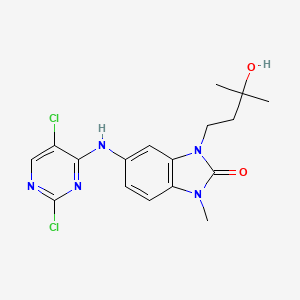

N-(3,4-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as DFTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFTC belongs to a class of compounds known as sulfonamides, which have been widely used in medicinal chemistry due to their ability to inhibit enzymes and block metabolic pathways.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition and Antioxidant Activity

The compound is explored for its potential in designing aldose reductase inhibitors (ARIs) with antioxidant activity, leveraging the difluorophenol group's efficacy. This investigation is rooted in addressing long-term diabetic complications, presenting a new chemotype for ARIs and highlighting its potent antioxidant capabilities in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).

Electrochemical Capacitor Applications

Research on electroactive polymers, including those from 3-(3,4-difluorophenyl)thiophene, showcases their utility in electrochemical capacitors. These polymers, deposited on carbon paper electrodes, demonstrated substantial energy and power densities, underscoring their relevance in high-voltage capacitor configurations and long-term stability tests (Ferraris et al., 1998).

Antimicrobial Activity via Green Synthesis

The green synthesis approach for thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology reveals significant antibacterial and antifungal activities. This underscores the compound's potential in creating new antimicrobials with a focus on environmentally friendly synthesis processes (Sowmya et al., 2018).

Antipathogenic Activity of Thiourea Derivatives

Investigations into acylthioureas derived from the thiophene moiety have elucidated their interaction with bacterial cells, demonstrating significant anti-pathogenic activity. This research paves the way for novel antimicrobial agents with specific antibiofilm properties, highlighting the therapeutic potential of such derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Urease Inhibition and Antibacterial Activity

A study focusing on the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions reveals their significant urease inhibition and antibacterial activities. This demonstrates the compound's potential in addressing specific bacterial infections and disorders related to urease activity (Noreen et al., 2017).

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4-difluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-14(19)15(20)11-12/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFWDXODRNTEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)

![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2704314.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)